molecular formula C14H9Cl2N3O4 B3441348 2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide

2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B3441348
M. Wt: 354.1 g/mol
InChI Key: XLAKEZVUBCPUIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(4-nitrobenzoyl)amino]benzamide is an organic compound with the molecular formula C14H9Cl2N3O4 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a nitrobenzoyl group

Properties

IUPAC Name

2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-10-6-11(16)12(5-9(10)13(17)20)18-14(21)7-1-3-8(4-2-7)19(22)23/h1-6H,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKEZVUBCPUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide typically involves the reaction of 2,4-dichloro-5-aminobenzamide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(4-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and sometimes a base to facilitate the reaction.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 2,4-Dichloro-5-[(4-aminobenzoyl)amino]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-Dichloro-5-aminobenzoic acid and 4-nitroaniline.

Scientific Research Applications

2,4-Dichloro-5-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-aminobenzamide: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoyl chloride: Used as a reagent in the synthesis of 2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide.

    2,4-Dichloro-5-[(4-aminobenzoyl)amino]benzamide: A reduced form of the compound with different chemical properties.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing nitro and chlorine groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide
Reactant of Route 2
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